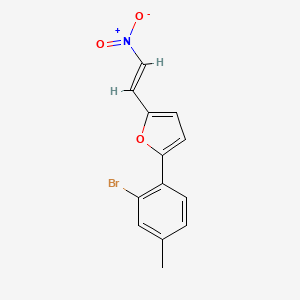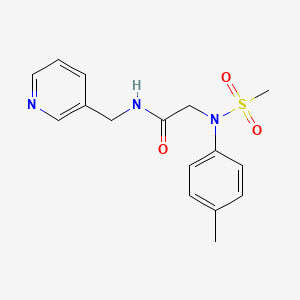![molecular formula C20H22N2O2 B5887537 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPCC and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves its ability to bind to specific receptors in the body, such as the dopamine and serotonin receptors. This binding activity leads to the modulation of neurotransmitter activity, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide are dependent on the specific receptors that it binds to in the body. For example, its binding to dopamine receptors can lead to increased dopamine activity, which can have effects on mood, motivation, and reward. Its binding to serotonin receptors can also have effects on mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the effects of neurotransmitters on various physiological processes. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with living organisms.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is to study its potential use as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential side effects. Another direction is to study its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, in more detail. Additionally, research can be conducted to explore the potential use of this compound in other scientific fields, such as pharmacology and biochemistry.
Synthesemethoden
The synthesis of 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 4-(1-piperidinylcarbonyl)aniline to produce 4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has potential applications in various scientific research fields. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-5-7-16(8-6-15)19(23)21-18-11-9-17(10-12-18)20(24)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHRVTVDQLMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)


![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)